molecular formula C13H9F2NO B259600 3-fluoro-N-(2-fluorophenyl)benzamide

3-fluoro-N-(2-fluorophenyl)benzamide

Cat. No.: B259600
M. Wt: 233.21 g/mol
InChI Key: GKLOGYXHVPMZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-fluorophenyl)benzamide is a fluorinated benzamide derivative of interest in medicinal chemistry and cancer research. Compounds based on the fluorinated benzamide scaffold are being actively investigated for their potential as therapeutic agents, particularly in oncology . Research indicates that structurally similar N-benzyl-2-fluorobenzamide compounds can function as dual-target inhibitors, simultaneously targeting the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two proteins that synergistically drive malignant progression in aggressive cancers like triple-negative breast cancer . The strategic incorporation of fluorine atoms into drug candidates is a established practice in modern drug design. Fluorine can significantly influence a molecule's properties by enhancing its metabolic stability, modulating its lipophilicity, and fine-tuning its pKa, which collectively can lead to improved bioavailability and potency . The benzamide core structure is a privileged motif in drug discovery, frequently explored for developing new pharmaceuticals and biochemical tools . As such, this compound serves as a valuable chemical building block and reference standard for researchers developing novel targeted therapies, studying enzyme inhibition mechanisms, and exploring structure-activity relationships in epigenetics and oncology. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

3-fluoro-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C13H9F2NO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17)

InChI Key

GKLOGYXHVPMZCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Fluorine Substitution Patterns

Fluorine positioning and substitution density significantly impact physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Fluorinated Benzamides
Compound Name Fluorine Substituents Key Structural Features References
3-Fluoro-N-(2-fluorophenyl)benzamide 2 F: 3-(benzamide), 2-(aniline) Intramolecular C-F···H-N HB; planar conformation
N-(2,3-Difluorophenyl)-2-fluorobenzamide 3 F: 2-(benzamide), 2,3-(aniline) Monoclinic crystal system (Pn space group); no trisubstituted analogs reported
3-Fluoro-N-(3-fluorophenyl)benzamide 2 F: 3-(benzamide), 3-(aniline) Overlapping ¹H NMR signals due to scalar couplings
3-Fluoro-N-(4-fluorophenyl)benzamide 2 F: 3-(benzamide), 4-(aniline) Similar NMR complexity; altered HB network
Compound 6d (3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2-yl)benzamide) 3 F: 3-(benzamide), 2,4-(thiazole) Potent α-glucosidase inhibitor (IC₅₀ = 1.47 μM)

Key Observations :

  • Fluorine Position : Ortho-substituted fluorine on the aniline ring (e.g., this compound) facilitates intramolecular C-F···H-N HB, stabilizing planar conformations . Meta or para substitution (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) disrupts this HB, leading to conformational flexibility .
  • Crystal Packing: N-(2,3-Difluorophenyl)-2-fluorobenzamide crystallizes in the monoclinic Pn space group with distinct hydrogen-bonding networks, whereas trisubstituted analogs remain rare .

Spectroscopic and Physicochemical Properties

  • NMR Complexity : 3-Fluoro-N-(3-fluorophenyl)benzamide and its para-substituted analog exhibit severe spectral overlap in ¹H NMR due to scalar couplings between aromatic protons, complicating assignment .
  • Hydrogen Bonding: 2-Fluoro-N-(2-fluorophenyl)benzamide demonstrates strong C-F···H-N HB (δ(NH) = 10.36 ppm in DMSO-d₆), absent in non-fluorinated analogs .

Preparation Methods

Direct Amidation via Acyl Chloride and Aniline

The most straightforward method involves the reaction of 3-fluorobenzoyl chloride with 2-fluoroaniline in the presence of a base. This approach mirrors protocols used for analogous fluorinated benzamides.

Reaction Mechanism :
The acyl chloride undergoes nucleophilic attack by the amine group of 2-fluoroaniline, forming the amide bond. Triethylamine (Et₃N) or pyridine is typically employed to neutralize HCl, driving the reaction to completion.

Procedure :

  • Reactants :

    • 3-Fluorobenzoyl chloride (1.0 equiv)

    • 2-Fluoroaniline (1.1 equiv)

    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

    • Et₃N (1.5 equiv)

  • Steps :

    • Dissolve 2-fluoroaniline and Et₃N in anhydrous DCM under nitrogen.

    • Add 3-fluorobenzoyl chloride dropwise at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Quench with water, extract with DCM, and dry over MgSO₄.

    • Purify via recrystallization (ethanol/water) or column chromatography.

Yield :
Reported yields for analogous reactions range from 70% to 88%, depending on purity of starting materials and reaction conditions.

ParameterValue
SolventDichloromethane
Temperature0°C → room temperature
Reaction Time4–6 hours
BaseTriethylamine
Yield70–88%

Thiourea Intermediate Method

An alternative route involves synthesizing a thiourea intermediate, followed by cyclization or hydrolysis to yield the benzamide. This method, adapted from thiazoline derivative syntheses, offers control over regioselectivity.

Procedure :

  • Formation of Thiourea :

    • React 3-fluorobenzoyl isothiocyanate (generated in situ from 3-fluorobenzoyl chloride and KSCN) with 2-fluoroaniline.

    • Isolate the thiourea intermediate (1-(3-fluorobenzoyl)-3-(2-fluorophenyl)thiourea).

  • Conversion to Benzamide :

    • Treat the thiourea with bromoacetyl chloride or α-haloketones in the presence of Et₃N.

    • Cyclization occurs, forming the benzamide after hydrolysis.

Yield :
Yields for this method are generally lower (50–69%) due to intermediate purification steps.

ParameterValue
IntermediateThiourea
Cyclization AgentBromoacetyl chloride
SolventAcetone/DCM
Yield50–69%

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DCM and THF are preferred for their ability to dissolve both acyl chlorides and anilines while minimizing side reactions.

  • Low-Temperature Initiation : Starting the reaction at 0°C prevents exothermic decomposition of the acyl chloride.

Catalytic and Stoichiometric Considerations

  • Base Selection : Et₃N outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, as confirmed by NMR monitoring.

  • Excess Aniline : Using 1.1 equivalents of 2-fluoroaniline ensures complete consumption of the acyl chloride, reducing dimerization byproducts.

Purification Techniques

Recrystallization

Recrystallization from ethanol/water (3:1) yields crystals with >95% purity, as evidenced by melting point consistency (observed mp: 133–136°C).

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves unreacted aniline and acyl chloride, achieving purity ≥98%.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • C=O stretch: 1670–1685 cm⁻¹

    • N-H bend: 3200–3350 cm⁻¹

  • ¹H NMR (CDCl₃) :

    • Aromatic protons: δ 7.82–7.12 (m, 8H)

    • Amide NH: δ 9.45 (s, 1H)

  • ¹³C NMR :

    • Carbonyl (C=O): δ 165.2 ppm

    • Fluorinated carbons: δ 162.1 (d, J = 245 Hz)

Mass Spectrometry

  • Molecular Ion : m/z = 233.065 [M+H]⁺ (calc. 233.065).

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Direct AmidationHigh yield (70–88%), simplicityRequires anhydrous conditions
Thiourea IntermediateRegioselective controlLower yield (50–69%), longer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.